Diethyl 4,4'-(thiocarbonylbis(azanediyl))dibenzoate

Description

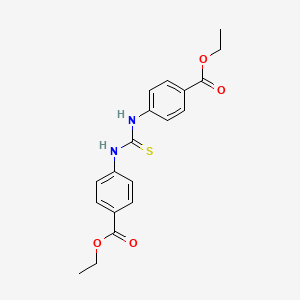

Diethyl 4,4'-(thiocarbonylbis(azanediyl))dibenzoate is a dibenzoate derivative featuring a central thiocarbonylbis(azanediyl) (-N-C(=S)-N-) bridging group connecting two 4-carbethoxy-substituted aromatic rings.

Properties

CAS No. |

1429-24-9 |

|---|---|

Molecular Formula |

C19H20N2O4S |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

ethyl 4-[(4-ethoxycarbonylphenyl)carbamothioylamino]benzoate |

InChI |

InChI=1S/C19H20N2O4S/c1-3-24-17(22)13-5-9-15(10-6-13)20-19(26)21-16-11-7-14(8-12-16)18(23)25-4-2/h5-12H,3-4H2,1-2H3,(H2,20,21,26) |

InChI Key |

UNDXGNBJIAXWEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate typically involves the reaction of ethyl 4-aminobenzoate with thiophosgene. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions . The mixture is refluxed overnight, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate can undergo various chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The ester groups can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Amides or other ester derivatives.

Scientific Research Applications

Diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of diethyl 4,4’-(thiocarbonylbis(azanediyl))dibenzoate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to various effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bridging Group Variations

Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate (DMD)

- Structure : Features a methylene (-CH₂-) bridge instead of thiocarbonyl (-C(=S)-).

- Properties: Exhibits nonlinear optical (NLO) properties, including second harmonic generation (SHG) at 532 nm and third-order NLO activity at 330 nm . Demonstrates autonomous self-healing due to dynamic hydrogen bonding and van der Waals interactions in its noncentrosymmetric crystal lattice .

- Synthesis: Prepared via condensation of methyl 4-aminobenzoate with formaldehyde in acetonitrile (60% yield) .

Diethyl 4,4′-(diazenediyl)dibenzoate

- Structure : Contains an azo (-N=N-) bridge.

- Properties :

- Contrast : The thiocarbonyl group lacks photoisomerization capability but may offer stronger hydrogen-bonding interactions due to sulfur’s electronegativity.

Dimethyl 4,4′-(propane-1,3-diylbis(oxy))dibenzoate

- Structure : Ether (-O-) bridges with a propane spacer.

- Properties :

- Comparison : The thiocarbonyl group’s rigidity and electronic effects could improve thermal stability and NLO performance relative to ether-linked analogs.

Chiral and Steric Modifications

Dimethyl 4,4′-(((1R,2R)-cyclohexane-1,2-diyl)bis(azanediyl))dibenzoate

- Structure : Chiral cyclohexane backbone introduces steric asymmetry.

- Properties: Bond lengths: C–N = 1.45 Å, C=O = 1.21 Å (similar to DMD) . Potential for asymmetric catalysis due to chiral centers .

- Contrast : The thiocarbonyl analog’s planar bridge may reduce stereochemical complexity but enhance electronic conjugation.

Dimethyl 4,4′-((4R,5R)-4,5-diphenylimidazolidine-1,3-diyl)dibenzoate

Conjugated and Porous Systems

Diethyl 4,4′-(ethyne-1,2-diyl)dibenzoate (DEEDB)

- Structure : Acetylene (-C≡C-) spacer.

- Properties :

- Comparison : The thiocarbonyl bridge may introduce redox-active sulfur centers, beneficial for catalysis or sensing.

4,4′-(Porphyrin-5,15-diyl)bisbenzoic acid

- Structure : Porphyrin macrocycle linked to benzoates.

- Properties :

- Contrast : The thiocarbonyl analog lacks porphyrin’s extended conjugation but may exhibit unique charge-transfer properties.

Data Tables

Table 1: Structural and Optical Properties of Selected Analogs

Research Findings and Implications

- Thermal Stability : Thiocarbonyl derivatives may exhibit higher thermal stability than furan-based analogs (e.g., 2,5-FDCA in decomposes at ~200°C) due to stronger C–S bonds .

- Applications: Self-Healing Materials: While DMD’s self-healing is well-documented, the thiocarbonyl analog could improve recovery speed via dynamic S···N interactions . MOFs: Thiocarbonyl’s electron-withdrawing nature may stabilize metal nodes in MOFs, as seen in UHMOF-100’s hydrophobicity .

Biological Activity

Diethyl 4,4'-(thiocarbonylbis(azanediyl))dibenzoate is a compound of interest due to its potential biological activities, including antibacterial, antioxidant, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C19H20N2O5

- Molecular Weight : 356.38 g/mol

- CAS Number : 78015-36-8

- Boiling Point : Approximately 433.8 °C

- Density : 1.278 g/cm³

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound exhibited significant activity against:

| Bacterial Strain | Zone of Inhibition (mm) | Standard Zone (mm) |

|---|---|---|

| Klebsiella pneumoniae | 29 | 30 |

| Pseudomonas aeruginosa | 24 | 25 |

| Salmonella typhi | 30 | 31 |

| Enterococcus faecalis | 19 | 20 |

The compound demonstrated a higher potency compared to standard antibiotics in some cases, indicating its potential as a therapeutic agent against resistant bacterial strains .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH and ABTS assays. The results indicated that the compound effectively scavenged free radicals, showcasing its potential in mitigating oxidative stress-related diseases.

- DPPH Scavenging Activity : The compound showed a percentage inhibition comparable to established antioxidants.

- ABTS Assay Results : Similar trends were observed, with significant reductions in absorbance indicating robust antioxidant activity.

Enzyme Inhibition Studies

This compound was evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : The compound exhibited notable inhibitory activity, which is crucial for conditions like Alzheimer's disease.

- Butyrylcholinesterase (BuChE) : Similar inhibition patterns were observed, suggesting dual-target potential.

- α-Amylase and α-Glucosidase : The compound showed moderate inhibition, indicating potential benefits for managing diabetes by regulating glucose levels.

Toxicity Studies

Toxicity assessments indicated that this compound is safe for use at studied dose rates. No adverse effects were noted on hematological and biochemical parameters in experimental models, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A systematic investigation into the antibacterial properties revealed that this compound outperformed several conventional antibiotics against multi-drug resistant strains .

- Antioxidant Potential : Comparative studies with established antioxidants demonstrated that this compound could be a promising candidate for formulations aimed at oxidative stress reduction .

- Enzyme Inhibition Mechanisms : Detailed kinetic studies suggested that the compound acts as a competitive inhibitor for AChE and BuChE, making it a candidate for further research in neurodegenerative disease treatments .

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl 4,4'-(thiocarbonylbis(azanediyl))dibenzoate, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, a modified procedure involves:

- Catalyst System : Pd₂(dba)₃ with a chiral ligand (e.g., 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) in toluene under argon .

- Reactants : Combining 1,2-diamines (e.g., (1R,2R)-diphenylethane-1,2-diamine) with methyl 4-bromobenzoate and Cs₂CO₃ as a base.

- Conditions : Stirring at 110°C for 48 hours, followed by purification via silica-gel column chromatography (yields ~75–78%) .

To improve yields, optimize ligand-to-catalyst ratios and reaction time. Slow crystallization (e.g., from tetrahydrofuran over 7 days) ensures high-purity crystals .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Agilent Xcalibur with a Cu radiation source) to measure lattice parameters .

- Refinement : SHELX software refines the structure, resolving bond lengths and angles. Example parameters for a related compound:

Advanced Research Questions

Q. How can computational methods predict the spectroscopic and optical properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the CAM-B3LYP/aug-cc-pVTZ level simulates:

- UV-Vis Spectra : Predict absorption maxima (e.g., 330–532 nm) based on electron transitions in the conjugated thiocarbonyl-azanediyl backbone .

- NMR/IR : Hartree-Fock methods calculate chemical shifts (e.g., ester carbonyl peaks at ~168–170 ppm in NMR) and vibrational modes (e.g., C=O stretching at 1720 cm⁻¹) .

Validate experimentally using DMF solutions for UV-Vis and solid-state IR spectroscopy .

Q. What nonlinear optical (NLO) properties does this compound exhibit, and how do they compare to related dibenzoates?

Methodological Answer:

- Second Harmonic Generation (SHG) : Experimental studies show SHG efficiency 1.5× higher than KDP (potassium dihydrogen phosphate) at 532 nm .

- Third-Order NLO : Hyperpolarizability (β) values calculated via DFT indicate strong third-order responses at 330 nm, attributed to charge-transfer interactions in the thiocarbonyl-azanediyl bridge .

- Self-Healing Effects : After mechanical stress, DFT simulations confirm minimal changes in electro-optical parameters, suggesting robust NLO performance post-repair .

Q. How can enzymatic methods be applied to synthesize derivatives of this compound, and what are the advantages?

Methodological Answer: Hydrolase-catalyzed polymerization offers green chemistry benefits:

- Reaction Setup : Use lipases (e.g., Candida antarctica Lipase B) in solvent-free conditions to catalyze ester-amide coupling .

- Product Characterization : Monitor via NMR (e.g., methylene protons at δ 4.74 ppm) and ESI-MS (e.g., [M+Na]⁺ at m/z 483.15) .

Advantages include high enantioselectivity and mild conditions, avoiding toxic catalysts .

Q. What computational tools predict the biological activity of thiocarbonyl-azanediyl derivatives?

Methodological Answer:

- QSAR Modeling : Predict inhibitory activity against enzymes like aldehyde oxidase (predicted activity ratio Ra = 0.672) and thioredoxin (Ra = 0.653) using molecular docking and ADMET profiles .

- Cytotoxicity Screening : Molecular dynamics simulations assess membrane permeability and binding affinity to cancer targets (e.g., tyrosine kinases) .

Validate predictions via in vitro assays (e.g., enzyme inhibition assays at IC₅₀ < 10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.